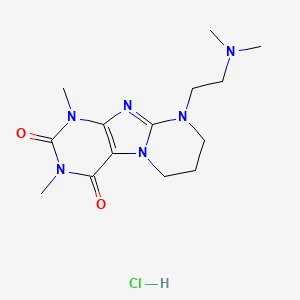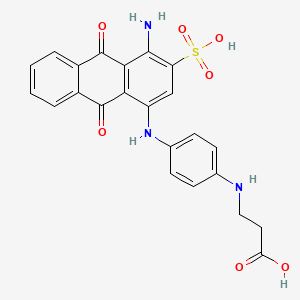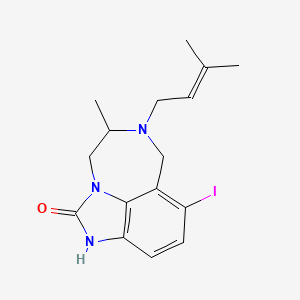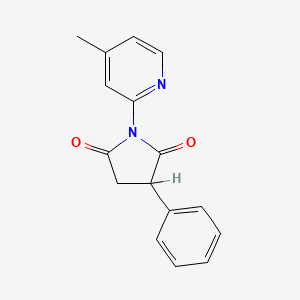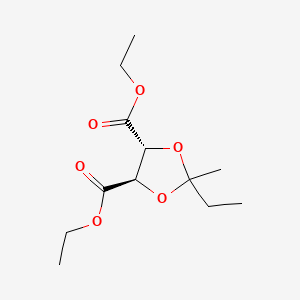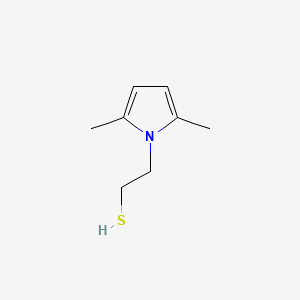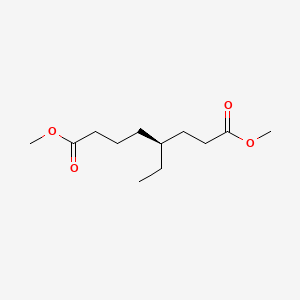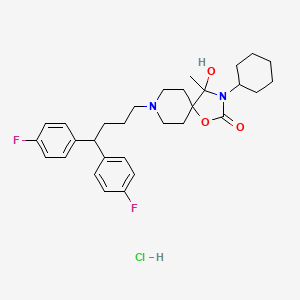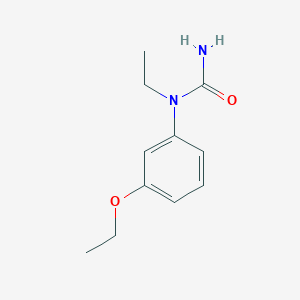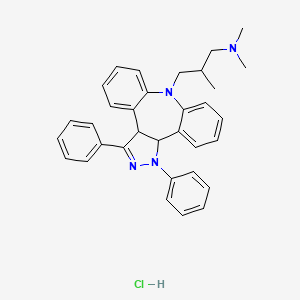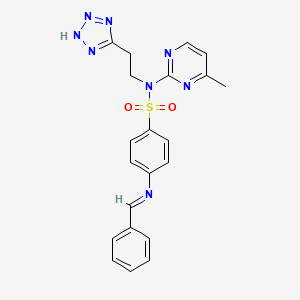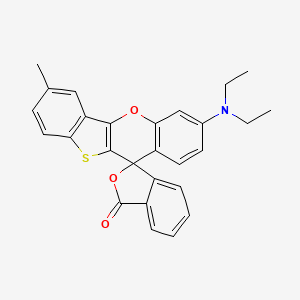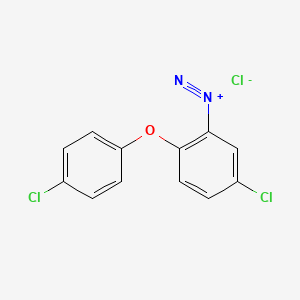
1,5-Dihydroxy-2,2,4,4-tetrakis(hydroxymethyl)pentan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dihydroxy-2,2,4,4-tetrakis(hydroxymethyl)pentan-3-one is a complex organic compound with the molecular formula C9H18O7. It is characterized by the presence of multiple hydroxyl groups, making it a polyol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydroxy-2,2,4,4-tetrakis(hydroxymethyl)pentan-3-one typically involves multi-step organic reactions. One common method includes the reaction of formaldehyde with a suitable precursor under controlled conditions to introduce the hydroxymethyl groups. The reaction conditions often require specific catalysts and temperature control to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dihydroxy-2,2,4,4-tetrakis(hydroxymethyl)pentan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary alcohols .
Aplicaciones Científicas De Investigación
1,5-Dihydroxy-2,2,4,4-tetrakis(hydroxymethyl)pentan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,5-Dihydroxy-2,2,4,4-tetrakis(hydroxymethyl)pentan-3-one exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. This compound can also participate in redox reactions, altering the oxidative state of other molecules and affecting biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene: Another polyol with similar hydroxyl groups but a different core structure.
2,5-Dihydroxy-1,4-benzoquinone: A compound with hydroxyl groups and a quinone structure, used in different chemical applications.
Uniqueness
1,5-Dihydroxy-2,2,4,4-tetrakis(hydroxymethyl)pentan-3-one is unique due to its specific arrangement of hydroxyl groups and its potential for forming multiple hydrogen bonds. This makes it particularly useful in applications requiring strong intermolecular interactions and stability .
Propiedades
Número CAS |
84176-67-0 |
|---|---|
Fórmula molecular |
C9H18O7 |
Peso molecular |
238.23 g/mol |
Nombre IUPAC |
1,5-dihydroxy-2,2,4,4-tetrakis(hydroxymethyl)pentan-3-one |
InChI |
InChI=1S/C9H18O7/c10-1-8(2-11,3-12)7(16)9(4-13,5-14)6-15/h10-15H,1-6H2 |
Clave InChI |
JYQHEXIAVMIWFQ-UHFFFAOYSA-N |
SMILES canónico |
C(C(CO)(CO)C(=O)C(CO)(CO)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



